molecular formula C6H7NO2 B3354464 3-Acetamidofuran CAS No. 59445-85-1

3-Acetamidofuran

Cat. No.: B3354464
CAS No.: 59445-85-1
M. Wt: 125.13 g/mol
InChI Key: MSUYGSATOVDCFI-UHFFFAOYSA-N
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Description

3-Acetamidofuran is an organic compound with the molecular formula C6H7NO2. It is a derivative of furan, characterized by the presence of an acetamido group at the third position of the furan ring. This compound is notable for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetamidofuran can be synthesized through the dehydration of N-acetyl glucosamine. This process involves the use of a heterogeneous catalyst, such as lanthanum oxide (La2O3), which facilitates the dehydration reaction. The reaction typically occurs at a temperature of 180°C over a period of 3 hours, yielding this compound with an optimal yield of 50% .

Industrial Production Methods: The industrial production of this compound also involves the use of marine biomass, specifically chitin or its degradation product, N-acetyl glucosamine. The process employs stable and cost-effective metal oxide catalysts to achieve the desired transformation .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions to achieve the desired oxidation products.

    Substitution: Reagents like halogens or alkylating agents can be employed to introduce new functional groups into the furan ring.

Major Products:

    Oxidation: 3-Acetamido-5-carboxyfuran

    Substitution: Various substituted derivatives of this compound

Scientific Research Applications

3-Acetamidofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetamidofuran involves its interaction with various molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its ability to form hydrogen bonds and π-π interactions makes it a versatile compound in both synthetic and biological applications.

Properties

IUPAC Name

N-(furan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUYGSATOVDCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334768
Record name 3-Acetamidofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59445-85-1
Record name 3-Acetamidofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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